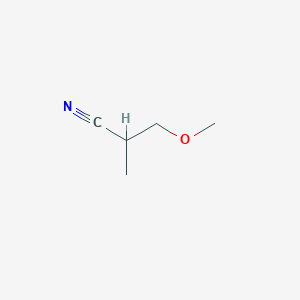

3-Methoxy-2-methylpropanenitrile

Description

Nitriles of this class are pivotal intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity in nucleophilic additions, reductions, and cyclization reactions .

Properties

IUPAC Name |

3-methoxy-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(3-6)4-7-2/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQCHFHNSDAMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530871 | |

| Record name | 3-Methoxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31413-67-9 | |

| Record name | 3-Methoxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of 3-methoxypropanenitrile: One common method involves the alkylation of 3-methoxypropanenitrile with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrially, 3-methoxy-2-methylpropanenitrile can be synthesized through the reaction of 3-methoxypropanenitrile with methylating agents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methoxy-2-methylpropanenitrile can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nitriles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-2-methylpropanenitrile involves its reactivity as a nitrile compound. It can act as an electrophile in nucleophilic addition reactions, where the nitrile group is attacked by nucleophiles . The methoxy group can also participate in various substitution reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 3-Methoxy-2-methylpropanenitrile and related nitriles:

Key Observations:

- Aromatic vs. Aliphatic Systems : 2-(3-Methoxyphenyl)propanenitrile (aromatic) exhibits higher molecular weight and π-π interaction capability, making it suitable for applications in materials science, unlike aliphatic variants .

- Heterocyclic Influence : The dithiane ring in the dimethoxyphenyl derivative () enhances stability and sulfur-based reactivity, useful in asymmetric synthesis .

Physicochemical Properties (Inferred)

Biological Activity

3-Methoxy-2-methylpropanenitrile, a nitrile compound with a methoxy group, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group (-OCH₃) attached to a carbon adjacent to a nitrile group (-C≡N). The unique structural characteristics of this compound allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The nitrile group can undergo nucleophilic addition reactions, which may lead to the formation of new bonds and functional groups. This reactivity can influence various biological pathways, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Cell Signaling Modulation : By interacting with cellular receptors, it could potentially modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. It has shown promising results against various cancer cell lines, indicating its potential as a therapeutic agent. For instance:

- In Vitro Studies : Research demonstrated that this compound inhibited the growth of human cancer cell lines, suggesting its role in inducing apoptosis and inhibiting cell proliferation.

- Mechanistic Insights : The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It may exert effects by:

- Inhibiting Pro-inflammatory Cytokines : Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

- Modulating Immune Responses : Its interaction with immune cells suggests a potential role in regulating immune responses during inflammatory conditions.

Case Studies and Research Findings

A summary of notable research findings regarding this compound is presented in the table below:

| Study | Focus | Key Findings |

|---|---|---|

| Zacheis et al. (1999) | Anticancer Activity | Demonstrated growth inhibition in head and neck cancer cell lines. |

| PMC Article (2024) | Cytotoxicity | Showed significant cytotoxic effects on HeLa cells when combined with metal complexes. |

| Global Research Online (2020) | Anti-inflammatory Activity | Reported inhibition of pro-inflammatory cytokines in vitro. |

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research:

- Pharmaceutical Development : As a precursor for drug synthesis, it may be utilized in developing new therapeutic agents targeting specific diseases.

- Agrochemicals : Its chemical properties make it suitable for use in the formulation of agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.